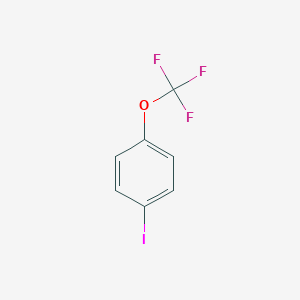

1-Iodo-4-(trifluoromethoxy)benzene

描述

Overview of Fluorinated Organic Compounds in Contemporary Chemistry

The deliberate incorporation of fluorine into organic molecules is a widely adopted strategy in modern chemistry, with applications spanning pharmaceuticals, agrochemicals, and advanced materials. researchgate.netyoutube.com Approximately 20% of all commercial pharmaceuticals contain fluorine, a testament to the element's profound impact on molecular properties. nih.gov The strategic placement of fluorine atoms can dramatically alter the chemical and biological characteristics of a compound. researchgate.net

Fluorine, the most electronegative element, imparts unique properties to organic molecules. nih.gov Its introduction can influence a compound's conformation, pKa, metabolic stability, and membrane permeability. acs.org One of the primary reasons for incorporating fluorine is to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.govtandfonline.com The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, contributing to increased resistance to metabolic degradation. nih.govmdpi.com

Furthermore, fluorine's small van der Waals radius (1.47 Å) allows it to act as a bioisostere for a hydrogen atom (1.20 Å) or a hydroxyl group (1.40 Å), meaning it can replace these groups without causing significant steric perturbation. researchgate.netnih.gov This substitution can, however, lead to substantial changes in electronic properties, affecting binding affinity to biological targets. tandfonline.commdpi.com The introduction of fluorine can also increase a molecule's lipophilicity (fat solubility), which can improve its ability to cross cell membranes and the blood-brain barrier, thereby enhancing bioavailability. nih.govnih.govmdpi.com

The trifluoromethoxy (-OCF₃) group is a fluorinated substituent of growing importance in pharmaceutical and agrochemical research. nih.govmdpi.com It is often considered a "super-halogen" or "pseudo-halogen" due to its electronic properties, which are similar to those of chlorine or fluorine. nih.gov The -OCF₃ group is highly lipophilic and strongly electron-withdrawing, more so than its non-fluorinated analogue, the methoxy (B1213986) group (-OCH₃). nih.govmdpi.com

The combination of the lipophilic trifluoromethyl moiety and the polar oxygen atom allows for the fine-tuning of a molecule's properties to optimize membrane permeability and bioavailability. mdpi.com While the trifluoromethyl (-CF₃) group is well-known for conferring metabolic stability and high electronegativity, the trifluoromethoxy group is perhaps a less understood but increasingly utilized substituent in the design of bioactive compounds. researchgate.netnih.govmdpi.com Its incorporation into drug candidates is a complex but valuable strategy for modulating physicochemical characteristics and enhancing therapeutic efficacy. mdpi.com

Positioning of 1-Iodo-4-(trifluoromethoxy)benzene within Aryl Halide Chemistry

This compound is an important member of the aryl halide class of compounds, which are aromatic rings substituted with one or more halogen atoms. Specifically, it is an aryl iodide, and the reactivity of the carbon-iodine (C-I) bond makes it a versatile substrate in a multitude of cross-coupling reactions. Aryl halides are fundamental building blocks in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

The presence of the strongly electron-withdrawing trifluoromethoxy group at the para-position significantly influences the reactivity of the C-I bond. nih.govmdpi.com In many coupling reactions, aryl halides bearing electron-withdrawing groups are more reactive. wikipedia.orgwikiwand.com This enhanced reactivity makes this compound a valuable precursor for synthesizing a wide range of derivatives. It is frequently employed in palladium-catalyzed reactions such as the Sonogashira, Heck, and Buchwald-Hartwig aminations, as well as copper-catalyzed Ullmann-type condensations. wikipedia.orgyoutube.com The compound serves as a key intermediate for introducing the 4-(trifluoromethoxy)phenyl moiety into target molecules.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₄F₃IO | uni.lu |

| Molecular Weight | 288.01 g/mol | sigmaaldrich.com |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 177-179 °C | sigmaaldrich.com |

| Density | 1.84 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index (n20/D) | 1.504 | sigmaaldrich.com |

| Solubility in Water | Poorly soluble | |

| Solubility in Organic Solvents | Soluble in common organic solvents |

Historical Context and Evolution of Research on Aryl Iodides with Electron-Withdrawing Groups

The study of aryl iodides, particularly those activated by electron-withdrawing groups, is deeply rooted in the history of transition-metal-catalyzed cross-coupling reactions. Early examples, such as the Ullmann reaction first reported in 1901, traditionally required harsh conditions, including high temperatures (often over 210 °C) and stoichiometric amounts of copper. wikipedia.orgwikipedia.orgmdpi.com These reactions were often limited to aryl halides activated by electron-withdrawing groups, which increased the substrate's reactivity toward nucleophilic attack. wikipedia.orgwikiwand.com Aryl iodides were recognized as the most reactive among the aryl halides (I > Br > Cl), a trend that persists in modern coupling chemistry. wikipedia.orgmdpi.com

The development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized organic synthesis. The Sonogashira coupling, reported in 1975, provided a milder method for forming carbon-carbon bonds between terminal alkynes and aryl halides. wikipedia.org The original protocol used a palladium catalyst and a copper(I) co-catalyst, allowing reactions to proceed under much gentler conditions than previously possible. wikipedia.org Again, the reactivity followed the pattern I > Br > Cl, and electron-deficient aryl halides were often effective substrates. wikipedia.orgthieme-connect.com

A significant leap forward came with the development of the Buchwald-Hartwig amination in the 1990s. youtube.comacs.orgnih.gov This palladium-catalyzed reaction for forming carbon-nitrogen bonds initially focused on aryl bromides and iodides. nih.gov The evolution of this field has been marked by the design of sophisticated, bulky, and electron-rich phosphine (B1218219) ligands (such as XPhos and SPhos) by the Buchwald group, which dramatically improved reaction efficiency and expanded the scope to include less reactive aryl chlorides and challenging amine substrates. youtube.comnih.gov Hartwig's mechanistic studies provided deep insights that helped transform C-N cross-coupling into a widely used and reliable synthetic tool. youtube.com This evolution from harsh, stoichiometric copper-based methods to highly efficient, ligand-supported palladium and nickel catalytic systems has enabled the synthesis of complex molecules, like those derived from this compound, under mild and predictable conditions. nih.gov

Structure

3D Structure

属性

IUPAC Name |

1-iodo-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3IO/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTUDBROGOZBBIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380457 | |

| Record name | 1-Iodo-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103962-05-6 | |

| Record name | 1-Iodo-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Iodo-4-(trifluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1 Iodo 4 Trifluoromethoxy Benzene

Direct and Indirect Iodination Approaches

The formation of the carbon-iodine bond on the trifluoromethoxybenzene ring can be achieved through two main strategies: direct and indirect iodination.

Direct Iodination involves the electrophilic substitution of a hydrogen atom on the (trifluoromethoxy)benzene (B1346884) ring with an iodine electrophile. Molecular iodine (I₂) itself is not sufficiently electrophilic to react with the deactivated trifluoromethoxy-substituted ring. doubtnut.com Therefore, its use requires the presence of an oxidizing agent to generate a more potent iodinating species, such as the iodine cation (I⁺). ntu.edu.sglibretexts.org Common oxidizing systems include nitric acid, hydrogen peroxide, or copper salts. ntu.edu.sglibretexts.org Another effective method for direct iodination utilizes elemental iodine activated by reagents like Selectfluor (F-TEDA-BF₄), which enhances regioselectivity and efficiency under mild conditions. organic-chemistry.org

Indirect Iodination provides a highly regioselective route to 1-iodo-4-(trifluoromethoxy)benzene, most notably through the Sandmeyer reaction. mdpi.comwikipedia.org This classic transformation begins with the diazotization of 4-(trifluoromethoxy)aniline (B150132) using sodium nitrite (B80452) (NaNO₂) in a strong acid like sulfuric acid (H₂SO₄) at low temperatures (typically below 5°C). libretexts.orgbyjus.com The resulting arenediazonium salt is then treated with a solution of potassium iodide (KI) to displace the diazonium group (-N₂⁺) with iodine, yielding the desired product with high specificity. adichemistry.com This method is advantageous because the position of the iodine atom is predetermined by the location of the amine group on the starting material. wikipedia.org

Another, less common, indirect method is the Hunsdiecker reaction , which involves the decarboxylative halogenation of the silver salt of a carboxylic acid. organic-chemistry.orgacs.org In this potential pathway, 4-(trifluoromethoxy)benzoic acid would first be converted to its silver salt. Subsequent reaction with elemental iodine would induce decarboxylation and the formation of the aryl iodide. organic-chemistry.orgacs.orgnih.gov The reaction proceeds via a radical mechanism. organic-chemistry.org For aromatic carboxylic acids, the Hunsdiecker reaction is generally more successful when the ring bears electron-withdrawing groups, a condition that the trifluoromethoxy group satisfies. nih.gov

Precursor-Based Synthesis of the Trifluoromethoxy Moiety

A crucial alternative strategy involves synthesizing the trifluoromethoxy (-OCF₃) group onto an aromatic ring that already contains iodine or a suitable precursor. These methods often start from a substituted phenol (B47542).

Chlorination-Fluorination Sequences

A prominent industrial method for creating the aryl trifluoromethyl ether linkage involves a two-step process starting from a phenol. nih.gov In the context of this synthesis, one would start with 4-iodophenol (B32979). The first step is a chlorination reaction, where the phenol is treated with carbon tetrachloride (CCl₄) to form an aryl trichloromethyl ether intermediate. nih.gov This intermediate is then subjected to fluorination, typically using anhydrous hydrogen fluoride (B91410) (HF), which exchanges the chlorine atoms for fluorine to yield the final trifluoromethyl ether. nih.govsigmaaldrich.com The reaction is often conducted under pressure and at elevated temperatures (100-150 °C), and can be catalyzed by Lewis acids such as boron trifluoride (BF₃). nih.gov

Table 1: Synthesis of Aryl Trifluoromethyl Ethers from Phenols using CCl₄ and HF

| Starting Phenol | Temperature (°C) | Yield of ArOCF₃ (%) |

| p-Nitrophenol | 140 | 85 |

| p-Chlorophenol | 150 | 54 |

| m-Trifluoromethylphenol | 100 | 81 |

| Hydroquinone | 140 | 33 (mono), 31 (bis) |

Data sourced from research on the reaction of selected phenols with carbon tetrachloride and hydrogen fluoride. sigmaaldrich.com

Utilisation of Sulfur Tetrafluoride (SF₄) and Related Reagents

Sulfur tetrafluoride (SF₄) is a potent deoxofluorinating agent capable of converting carbonyl and hydroxyl groups into fluorinated counterparts. One route to aryl trifluoromethyl ethers using SF₄ involves the initial conversion of a phenol to its corresponding aryl fluoroformate by reaction with fluorophosgene. The aryl fluoroformate is then treated with SF₄ at high temperatures (160–175 °C) to produce the aryl trifluoromethyl ether. Although effective, the harsh conditions and high toxicity of SF₄ and the fluoroformate intermediates have limited the widespread use of this method. More modern and safer reagents, such as diethylaminosulfur trifluoride (DAST), have been developed as alternatives to SF₄ for many laboratory-scale fluorinations.

Photochemical and Electrophilic Trifluoromethylation Strategies

Modern synthetic chemistry has introduced advanced methods for creating trifluoromethoxy groups, often through electrophilic trifluoromethylation. Hypervalent iodine reagents, such as Togni's reagents, can react with phenols to introduce a trifluoromethyl group. nih.gov While these reagents can lead to C-trifluoromethylation on the aromatic ring, O-trifluoromethylation can be achieved, particularly when the ortho and para positions of the phenol are blocked. nih.gov

Another strategy involves a two-step sequence where a phenol is first converted to a dithiocarbonate (xanthate). This intermediate then undergoes an oxidative desulfurization-fluorination reaction to form the trifluoromethyl ether. nih.gov More recent developments have focused on the direct O-trifluoromethylation of phenols. These include oxidative methods using the Ruppert-Prakash reagent (TMSCF₃) with a silver salt promoter, or reactions with electrophilic reagents like Umemoto's O-(trifluoromethyl)dibenzofuranium salts.

Formation of the Carbon-Iodine Bond in the Presence of a Trifluoromethoxy Group

Introducing an iodine atom onto the (trifluoromethoxy)benzene ring requires consideration of the electronic properties of the trifluoromethoxy group. The -OCF₃ group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which deactivates the aromatic ring towards electrophilic attack. nih.gov However, through resonance, the oxygen atom's lone pairs can donate electron density to the ring, making the group an ortho, para-director. nih.gov

In direct electrophilic iodination, the reaction will preferentially occur at the para position due to steric hindrance at the ortho positions and the directing influence of the -OCF₃ group. This makes direct iodination a viable, though potentially lower-yielding, method for obtaining this compound.

The Sandmeyer reaction circumvents the issue of ring deactivation and regioselectivity. wikipedia.orgadichemistry.com Since the reaction proceeds through a diazonium salt formed from a pre-existing amine, the C-I bond is formed precisely where the amine group was located. Using 4-(trifluoromethoxy)aniline as the precursor ensures the exclusive formation of this compound. libretexts.org

Table 2: Representative Sandmeyer Reaction for Aryl Iodide Synthesis

| Starting Amine | Reagents | Key Step | Product | Yield (%) |

| 3,5-Dimethoxyaniline | 1. NaNO₂, H₂SO₄ 2. KI | Diazotization-Iodination | 1-Iodo-3,5-dimethoxybenzene | 75 |

Data sourced from a study on the synthesis of hydroxycoumarin derivatives. adichemistry.com

Regioselective Synthetic Pathways

Achieving high regioselectivity is paramount in the synthesis of a specific isomer like this compound.

Precursor-Directed Synthesis: The most reliable method for ensuring para-substitution is to use a precursor where the desired substitution pattern is already established. The Sandmeyer reaction starting from 4-(trifluoromethoxy)aniline is the prime example of this approach, as the regiochemistry is locked in by the starting material. libretexts.orgadichemistry.com Similarly, building the trifluoromethoxy group onto 4-iodophenol guarantees the correct isomer.

Advanced Synthetic Methodologies for this compound

The synthesis of this compound, a significant building block in medicinal chemistry and material science, has benefited from the development of sophisticated synthetic strategies. These advanced methods offer improvements in efficiency, selectivity, and substrate scope over traditional iodination techniques. This section explores two key modern approaches: the use of hypervalent iodine reagents and metal-catalyzed halogenation reactions.

Hypervalent Iodine Reagents in the Synthesis of Iodinated Aromatics

Hypervalent iodine compounds have emerged as powerful reagents in organic synthesis due to their mild, selective, and environmentally benign characteristics. nih.govarkat-usa.org These reagents, particularly in their iodine(III) oxidation state, serve as effective sources of electrophilic iodine for the iodination of aromatic compounds. The reactivity of hypervalent iodine reagents can be fine-tuned by modifying the ligands attached to the iodine center, allowing for a high degree of control over the reaction. arkat-usa.org

Common classes of hypervalent iodine(III) reagents employed in aromatic iodination include (diacetoxyiodo)arenes, [bis(trifluoroacetoxy)iodo]arenes, and [hydroxy(tosyloxy)iodo]arenes (HTIB). researchgate.netorganic-chemistry.org The general strategy involves the in situ generation of a highly electrophilic iodine species, which then undergoes electrophilic aromatic substitution with an electron-rich aromatic substrate like 4-(trifluoromethoxy)benzene. The trifluoromethoxy group is a deactivating group, which can make electrophilic substitution challenging. However, the high reactivity of species generated from hypervalent iodine reagents can often overcome this hurdle.

One-pot procedures starting from iodoarenes, an oxidant, and the aromatic substrate are often possible, simplifying the synthetic process. organic-chemistry.org For instance, the oxidation of iodoarenes with reagents like m-chloroperoxybenzoic acid (m-CPBA) or Oxone in the presence of an appropriate acid can generate the active iodinating species. organic-chemistry.org

Table 1: Selected Hypervalent Iodine(III) Reagents and their Application in Aromatic Iodination

| Reagent Name | Abbreviation | Typical Oxidant for Preparation | Application |

| (Diacetoxyiodo)benzene | PIDA | Peracetic acid, m-CPBA | Iodination of activated arenes |

| [Bis(trifluoroacetoxy)iodo]benzene | PIFA | Trifluoroacetic acid/Oxone | Iodination of less reactive arenes |

| [Hydroxy(tosyloxy)iodo]benzene | HTIB | Iodoarene, toluenesulfonic acid, Oxone | Iodination under mild conditions |

This table presents a summary of common hypervalent iodine(III) reagents used for the iodination of aromatic compounds.

The use of hypervalent iodine reagents for the synthesis of complex molecules is well-documented, and their application in the preparation of fluorinated compounds is an active area of research. nih.govresearchgate.net

Metal-Catalyzed Halogenation (e.g., Palladium, Copper)

Metal-catalyzed reactions represent another powerful tool for the synthesis of aryl iodides, offering high selectivity and functional group tolerance. Palladium and copper catalysts are particularly prominent in this area.

Palladium-Catalyzed Iodination:

Palladium catalysis often enables the direct C-H iodination of arenes, which is an atom-economical approach. researchgate.net These reactions can be directed by a coordinating group on the substrate to achieve high regioselectivity. For instance, a directing group can position the palladium catalyst to activate a specific C-H bond for iodination. While direct C-H iodination of 4-(trifluoromethoxy)benzene has its challenges due to the electronic properties of the trifluoromethoxy group, palladium-catalyzed cross-coupling reactions are a viable alternative.

A notable palladium-catalyzed method is the iodofluorination of alkenes, which utilizes a fluoro-iodoxole reagent. amazonaws.com Although this specific reaction applies to alkenes, it highlights the capability of palladium to facilitate complex halogenations. The development of palladium-catalyzed methods for the trifluoromethoxylation of alkenes also demonstrates the utility of palladium in activating and functionalizing molecules containing related functional groups. nih.gov

Copper-Catalyzed Iodination:

Copper catalysis provides a cost-effective and versatile alternative to palladium for halogenation reactions. Copper-catalyzed methods are known for their ability to promote the synthesis of trifluoroethylarenes from benzylic bromodifluoroacetates, showcasing copper's role in facilitating reactions involving fluorinated substituents. ku.edu While this is not a direct iodination, it underscores the compatibility of copper catalysis with trifluoromethoxy-containing structures.

Copper-catalyzed C-N cyclization of ortho-iodinated intermediates is a key step in the synthesis of complex nitrogen-containing heterocycles, demonstrating the utility of copper in manipulating iodinated arenes. researchgate.net

Table 2: Overview of Metal-Catalyzed Aromatic Iodination Strategies

| Metal Catalyst | General Approach | Directing Group Required | Key Advantages |

| Palladium | Direct C-H activation, Cross-coupling | Often, for regioselectivity | High selectivity, broad substrate scope |

| Copper | Sandmeyer-type reactions, Cross-coupling | Not always necessary | Cost-effective, good functional group tolerance |

This table provides a comparative overview of palladium- and copper-catalyzed strategies for the iodination of aromatic compounds.

The continuous development of novel ligands and reaction conditions for both palladium and copper catalysis is expanding the scope of these methods for the synthesis of valuable compounds like this compound.

Mechanistic Investigations of Reactions Involving 1 Iodo 4 Trifluoromethoxy Benzene

Elucidation of Reaction Pathways in Cross-Coupling Reactions

The oxidative addition of aryl halides like 1-iodo-4-(trifluoromethoxy)benzene to a metal center can proceed through several mechanistic pathways. The most common are the concerted mechanism, an S_N2-type mechanism, and radical pathways. libretexts.org

Concerted Mechanism: This pathway is often favored for non-polarized substrates. libretexts.org The metal center inserts directly into the carbon-iodine bond through a three-centered transition state. For planar complexes, this typically results in a cis-addition of the aryl and iodo groups to the metal. libretexts.orglibretexts.org

S_N2-type (Non-concerted) Mechanism: This pathway involves a nucleophilic attack by the metal complex on the electrophilic carbon atom bearing the iodine, leading to inversion of configuration if the carbon were chiral. This mechanism is more common for polarized substrates like alkyl halides. libretexts.org

Radical Mechanisms: An alternative non-concerted pathway can be initiated by a single-electron transfer (SET) from the electron-rich metal center to the aryl iodide, generating an aryl iodide radical anion. This intermediate can then fragment to produce an aryl radical and an iodide ion. Another possibility is a halogen atom abstraction (HAA) by a metal-centered radical to generate the aryl radical directly. In photoredox catalysis, a photosensitizer can be used to reduce the aryl halide, generating the aryl radical intermediate. aip.org This radical can then engage with the metal catalyst in the subsequent steps of the catalytic cycle. acs.org

In reactions proceeding through radical pathways, particularly those initiated by single-electron transfer (SET), the reduction potential of the aryl halide is a critical thermodynamic parameter. From a kinetic standpoint, the Marcus relationship indicates that a greater driving force for electron transfer generally leads to a faster reaction rate. aip.org Aryl halides with more positive reduction potentials are more easily reduced and can participate more readily in such catalytic cycles.

The development of photosensitizers with highly negative excited-state oxidation potentials has enabled the reduction of previously unreactive aryl halides. aip.org For instance, certain phenothiazine-based photosensitizers are powerful enough to reduce unactivated aryl halides to their corresponding aryl radicals, which can then be used in C-C and C-B bond-forming reactions. aip.org While specific data for this compound is not detailed, the electron-withdrawing -OCF3 group is expected to make its reduction potential more positive compared to iodobenzene (B50100), thereby facilitating reactions that rely on an initial reductive SET event.

The reactivity of this compound in cross-coupling reactions is governed by a combination of steric and electronic factors. Sterically, the para-substitution pattern presents minimal hindrance to the approach of a catalyst to the C-I bond.

Electronically, the trifluoromethoxy group exerts a powerful influence. As a strong electron-withdrawing group (Hammett constant σp ≈ +0.35), it lowers the electron density of the aromatic ring and polarizes the C-I bond, making the ipso-carbon more electrophilic. This electronic effect has a significant impact on the oxidative addition step.

Density Functional Theory (DFT) studies on the oxidative addition of 4-substituted iodobenzenes to Pd(0) complexes have shown a clear correlation between the electronic nature of the substituent and the thermodynamics of the reaction. researchgate.net The reaction free energy for the oxidative addition becomes more exergonic as the electron-withdrawing character of the para-substituent increases. researchgate.net This trend suggests that the oxidative addition of this compound should be more thermodynamically favorable than that of iodobenzene itself.

| Substituent (X) in 4-Iodo-X-benzene | Hammett Constant (σp) | Reaction Free Energy (ΔG) of Oxidative Addition (kcal/mol) |

| NMe₂ | -0.63 | -34.8 |

| OMe | -0.28 | -35.4 |

| Me | -0.14 | -35.8 |

| H | 0 | -36.0 |

| F | 0.15 | -36.6 |

| CF₃ | 0.53 | -38.7 |

| CN | 0.70 | -39.7 |

This table presents computed reaction free energies for the oxidative addition of various 4-substituted iodobenzenes to a Pd(PMe₃)₂ complex. Data adapted from a DFT study by Oláh et al. researchgate.net The data for CF₃ is used as a proxy to illustrate the effect of a strong electron-withdrawing group similar to OCF₃.

The data clearly shows a linear correlation where stronger electron-withdrawing groups lead to a more negative (more favorable) reaction free energy for the oxidative addition step. researchgate.net

Mechanisms of Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution (S_NAr) on aryl halides like this compound is generally difficult. The S_NAr mechanism requires strong activation by electron-withdrawing groups and typically proceeds via a two-step addition-elimination pathway forming a Meisenheimer complex. While the -OCF3 group is electron-withdrawing, it may not be sufficient to enable facile substitution with common nucleophiles under standard conditions.

An alternative pathway for nucleophilic substitution on aryl halides is the S_RN1 (substitution, radical-nucleophilic, unimolecular) mechanism. ucl.ac.uk This is a radical-chain process involving the following key steps:

Initiation: An electron is transferred to the aryl halide to form a radical anion.

Propagation: The radical anion fragments to an aryl radical and a halide ion. The aryl radical then reacts with a nucleophile to form a new radical anion, which transfers its electron to another molecule of the starting aryl halide to continue the chain. ucl.ac.uk

Given the propensity of aryl iodides to form radical intermediates, the S_RN1 mechanism is a plausible pathway for nucleophilic substitution reactions of this compound, especially under photochemical or electrochemical conditions that can initiate the SET process.

Radical Pathways in Functionalization

The generation of a 4-(trifluoromethoxy)phenyl radical from this compound is a key step in several functionalization reactions. One prominent example is the hydroarylation of olefins, which can be achieved through a merged cobalt- and nickel-catalyzed cycle. acs.org

In this system, a cobalt hydride species, generated in situ, is believed to react with the olefin via Hydrogen Atom Transfer (HAT) to generate a carbon-centered radical. Concurrently, a nickel catalyst undergoes oxidative addition with the aryl iodide. The resulting aryl-nickel intermediate can then be intercepted by the carbon-centered radical to form the C-C bond. acs.org A closely related substrate, 4-trifluoromethyl-iodobenzene, has been shown to be effective in such HAT-based hydroarylation reactions with terminal alkenes, affording the branched, Markovnikov addition product in good yields. acs.org This highlights a powerful, non-traditional method for functionalization that proceeds via radical intermediates rather than classical two-electron pathways.

Isomerization Mechanisms of Aryl Halides

Isomerization of the substitution pattern on the aromatic ring of an aryl halide is not a common process under typical synthetic conditions. Such transformations usually require harsh conditions or specific catalytic systems. One potential, though often high-energy, pathway for isomerization involves an elimination-addition sequence proceeding through a benzyne (B1209423) intermediate. ucl.ac.uk For this to occur, a strong base would be needed to deprotonate a carbon adjacent to the iodine, followed by elimination of HI to form the highly reactive benzyne. Subsequent addition of a nucleophile (or H-X) could lead to a mixture of isomers.

However, there is a lack of specific studies in the literature detailing the isomerization of this compound. Under the conditions used for cross-coupling or the radical reactions discussed, the C-I bond is the primary site of reactivity, and isomerization of the aryl halide itself is not a reported competing pathway.

Base-Catalyzed Isomerization

The isomerization of haloaromatic compounds, particularly under the influence of strong bases, is a known phenomenon in organic chemistry. This process, often referred to as a "halogen dance," involves the migration of a halogen atom from one position to another on an aromatic ring. The mechanism typically proceeds through a series of deprotonation and reprotonation steps, often facilitated by the formation of highly reactive intermediates.

The driving force for such an isomerization is often the formation of a more thermodynamically stable isomer. In the hypothetical case of this compound, a strong base could potentially abstract a proton from the aromatic ring, leading to a transient carbanionic species. The stability of this intermediate would be influenced by the electronic effects of the iodo and trifluoromethoxy substituents. Subsequent rearrangement and reprotonation could then lead to an isomeric product.

Table 1: Hypothetical Base-Catalyzed Isomerization of this compound

| Starting Material | Putative Intermediate | Potential Product(s) |

| This compound | Aryl anion | 1-Iodo-3-(trifluoromethoxy)benzene |

| 1-Iodo-2-(trifluoromethoxy)benzene |

This table is illustrative and based on general principles of haloaromatic isomerization, as specific experimental data for this compound is not available.

Pyridyne Intermediates in Isomerization

The concept of pyridyne intermediates is central to understanding many nucleophilic aromatic substitution and isomerization reactions of halopyridines. A pyridyne is an analogue of benzyne, a neutral, highly reactive intermediate characterized by a formal triple bond within an aromatic ring. These intermediates are typically formed by the elimination of a proton and a leaving group (like a halogen) from adjacent positions on the ring, a process initiated by a strong base.

In the context of the isomerization of a substituted iodobenzene like this compound, the analogous intermediate would be a benzyne, specifically 4-(trifluoromethoxy)benzyne. The formation of this aryne would involve the deprotonation of a carbon atom adjacent to the iodine-bearing carbon, followed by the elimination of iodide.

Once formed, the 4-(trifluoromethoxy)benzyne intermediate would be highly electrophilic and would readily react with any nucleophiles present in the reaction mixture. In the absence of an external nucleophile, the base or its conjugate acid could potentially add back to the aryne at a different position, leading to an isomerized product after reprotonation. The regioselectivity of this addition would be dictated by the electronic influence of the trifluoromethoxy group on the aryne triple bond.

Mechanistic studies on the isomerization of 3-bromopyridines have provided strong evidence for the involvement of pyridyne intermediates. These studies often employ trapping experiments, where a reactive diene like furan (B31954) is added to the reaction mixture to capture the fleeting pyridyne intermediate via a [4+2] cycloaddition reaction, forming a characteristic adduct. The isolation and characterization of such adducts serve as compelling evidence for the transient existence of the aryne.

Table 2: Proposed Intermediates in the Isomerization of this compound

| Reactant | Base | Proposed Intermediate | Reaction Type |

| This compound | Strong Base (e.g., KNH2) | 4-(Trifluoromethoxy)benzyne | Elimination-Addition |

This table outlines a plausible mechanistic pathway based on established principles of aryne chemistry.

Applications in Advanced Organic Synthesis

Cross-Coupling Reactions

Cross-coupling reactions are a class of reactions in organic chemistry that involve the joining of two different organic fragments with the aid of a metal catalyst. 1-Iodo-4-(trifluoromethoxy)benzene serves as an excellent electrophilic partner in these transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The presence of the iodine atom, a highly effective leaving group, and the trifluoromethoxy substituent, which modulates the electronic properties of the aromatic ring, makes this compound a versatile substrate for a wide array of coupling processes. nih.govsigmaaldrich.com

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides. rsc.orgorganic-chemistry.org In this reaction, this compound can be coupled with various aryl or vinyl boronic acids or their esters to synthesize substituted biaryls and stilbenes. These products are significant motifs in pharmaceuticals, agrochemicals, and materials science. nih.govyoutube.com The reaction is typically catalyzed by a palladium(0) complex and requires a base to activate the organoboron reagent. organic-chemistry.org The high reactivity of the carbon-iodine bond ensures that the coupling proceeds efficiently under relatively mild conditions. rsc.org The choice of palladium catalyst, ligands, base, and solvent system is crucial for achieving high yields and selectivity. mdpi.comresearchgate.netmdpi.com

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. sigmaaldrich.commdpi.com This method is highly effective for forming carbon-carbon bonds and is noted for its tolerance of a wide range of functional groups. sigmaaldrich.comunits.it this compound has been successfully employed as a coupling partner in nickel-catalyzed asymmetric reductive cross-coupling reactions. For instance, its reaction with α-chloronitriles provides access to enantioenriched α,α-disubstituted nitriles, which are valuable synthetic intermediates. acs.org This transformation highlights the ability to couple this compound with C(sp³)-hybridized electrophiles. acs.org The reaction proceeds under mild, room-temperature conditions and avoids the pre-generation of organometallic nucleophiles. acs.org

| Coupling Partner | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|

| α-chloronitrile | Nickel catalyst with chiral PHOX ligand | α,α-disubstituted nitrile | 76% | acs.org |

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. nih.govorganic-chemistry.org This reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst, in the presence of an amine base. organic-chemistry.orgyoutube.com this compound is an ideal substrate for this reaction, coupling with various terminal alkynes to produce arylalkynes. These products are key components in organic materials and pharmaceuticals. acs.org Both traditional copper-co-catalyzed and copper-free Sonogashira protocols are applicable. nih.govnih.gov Copper-free systems are often preferred to avoid issues related to the homocoupling of alkynes (Glaser coupling). acs.org The reactivity of aryl iodides makes them highly efficient partners in these transformations, often allowing the reactions to proceed under mild conditions with low catalyst loadings. mdpi.comnih.gov

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. wikipedia.orgrsc.org This reaction is a versatile tool for the synthesis of substituted alkenes. wikipedia.org this compound can react with a variety of alkenes, such as acrylates, styrenes, or other vinyl compounds, to introduce the 4-(trifluoromethoxy)phenyl group. wikipedia.orgrsc.org The reaction mechanism involves the oxidative addition of the aryl iodide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. rsc.org The choice of catalyst, ligands, and base is critical for controlling the regioselectivity and stereoselectivity of the resulting alkene. researchgate.net

The Kumada cross-coupling reaction utilizes a Grignard reagent (organomagnesium halide) as the nucleophile and an organic halide as the electrophile, typically catalyzed by nickel or palladium complexes. nih.govacs.org This method is one of the earliest developed cross-coupling reactions and is valued for the high reactivity and ready availability of Grignard reagents. acs.org this compound is a suitable electrophile for Kumada coupling. Its reaction with various aryl or alkyl Grignard reagents would lead to the formation of the corresponding biaryl or alkylarene products. While aryl bromides are also used, aryl iodides are generally more reactive. However, side reactions such as halogen/magnesium exchange can sometimes occur, particularly with electron-deficient aryl halides.

The success of cross-coupling reactions involving this compound is highly dependent on the choice of the transition metal catalyst.

Palladium: Palladium is the most widely used metal for cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. rsc.orgmdpi.comwikipedia.org Palladium(0) complexes, often generated in situ from precursors like Pd(OAc)₂, are the active catalytic species. nih.govrsc.org The development of bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) has significantly expanded the scope of palladium catalysis, allowing for the coupling of less reactive substrates and improving reaction efficiency. nih.govfigshare.com

Nickel: Nickel catalysts are often a more cost-effective alternative to palladium and exhibit unique reactivity. nih.gov They are particularly effective in Kumada and Negishi couplings. sigmaaldrich.comacs.orgacs.org Nickel can catalyze the coupling of a broader range of electrophiles and is effective in reactions involving C(sp³)-hybridized partners, as seen in the reductive coupling with α-chloronitriles. acs.orgnih.gov

Copper: Copper is most famously used as a co-catalyst in the traditional Sonogashira reaction, where it facilitates the formation of a copper acetylide intermediate. nih.govyoutube.comrsc.org Copper can also catalyze its own set of cross-coupling reactions, such as the Ullmann condensation, and has been explored in various C-C bond-forming processes. rsc.org

Iron: As an abundant, inexpensive, and environmentally benign metal, iron has emerged as an attractive catalyst for cross-coupling reactions. beilstein-journals.org Iron-catalyzed reactions often proceed through different mechanisms than their palladium or nickel counterparts, sometimes involving radical pathways. beilstein-journals.org While less common for the specific substrate this compound in the provided literature, iron catalysts are effective for coupling aryl Grignard reagents with alkyl halides and can be an alternative for certain Kumada-type reactions. beilstein-journals.orgresearchgate.net

C-H Activation and Functionalization

Carbon-hydrogen (C-H) activation is a powerful strategy in organic synthesis that allows for the direct functionalization of otherwise unreactive C-H bonds, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. beilstein-journals.org this compound serves as a valuable precursor for reagents used in these advanced transformations.

In the quest for greener and more cost-effective synthetic methods, transition-metal-free reactions have become a major focus. nih.govmdpi.com One prominent application in this area involves the use of diaryliodonium salts for the arylation of C-H bonds. beilstein-journals.org These hypervalent iodine(III) reagents can be synthesized from aryl iodides like this compound.

Diaryliodonium salts act as electrophilic arylating agents, enabling the formation of C-C bonds without the need for a metal catalyst. nih.govbeilstein-journals.org The reaction typically proceeds via the activation of the diaryliodonium salt, which then delivers an aryl group to a nucleophilic C-H bond in a substrate, often a heterocycle or an electron-rich aromatic compound. mdpi.com For instance, the metal-free C-H arylation of heteroarenes like imidazo[1,2-a]pyridines and quinoxalin-2(1H)-ones has been successfully achieved using various diaryliodonium salts. nih.gov The mechanism is often proposed to involve either a direct electrophilic aromatic substitution-type pathway or a radical-mediated process. nih.govmdpi.com The use of this compound as a precursor allows for the introduction of the 4-(trifluoromethoxy)phenyl moiety, a valuable pharmacophore, onto a wide range of molecular scaffolds.

Formation of Organometallic Intermediates

The carbon-iodine bond in this compound is susceptible to the formation of organometallic intermediates, which are pivotal in a vast number of synthetic transformations. Standard methods can be employed to convert the aryl iodide into highly reactive organometallic reagents.

For example, through reaction with magnesium metal, the corresponding Grignard reagent, 4-(trifluoromethoxy)phenylmagnesium iodide, can be prepared. Similarly, treatment with strong bases like organolithium reagents (e.g., n-butyllithium) via halogen-metal exchange can generate the potent nucleophile, 4-(trifluoromethoxy)phenyllithium. These organometallic intermediates are workhorses in organic synthesis, readily reacting with a wide array of electrophiles—such as aldehydes, ketones, esters, and nitriles—to form new carbon-carbon bonds and construct more complex molecular frameworks.

Fluorination and Trifluoromethylation Reactions

The introduction of fluorine and trifluoromethyl groups is a critical strategy in medicinal chemistry and materials science. beilstein-journals.orgresearchgate.net this compound plays a role both as a substrate in reactions that modify the iodo-group and as a precursor to catalysts for fluorination reactions.

Copper-mediated trifluoromethylation has emerged as a highly effective method for installing a CF3 group onto an aromatic ring. beilstein-journals.orgnih.gov In these reactions, an aryl iodide is coupled with a trifluoromethyl source in the presence of a copper catalyst. This compound can serve as a substrate in such transformations, where the iodine atom is replaced by a trifluoromethyl group.

A broadly applicable method utilizes a stable (trifluoromethyl)copper(I) complex, which can be generated in situ or used as an isolated reagent. nih.gov The reaction of this complex with various aryl iodides proceeds under mild conditions to afford the corresponding trifluoromethylarenes in good yields. nih.gov Experimental evidence suggests that the reaction does not proceed through the formation of a free aryl radical. nih.gov The trifluoromethylation of functionalized aryl iodides, including those with ester, amide, and heterocyclic functionalities, demonstrates the wide scope of this method. nih.gov

Table 1: Examples of Copper-Mediated Trifluoromethylation of Aryl Iodides This table presents representative examples from the literature to illustrate the scope of the reaction. This compound would be expected to react under similar conditions.

| Aryl Iodide Substrate | Product | Yield (%) |

|---|---|---|

| 4-Iodoacetophenone | 4-(Trifluoromethyl)acetophenone | 81 |

| Methyl 4-iodobenzoate | Methyl 4-(trifluoromethyl)benzoate | 87 |

| 3-Iodoquinoline | 3-(Trifluoromethyl)quinoline | >90 |

Source: Adapted from literature findings on copper-mediated trifluoromethylation. nih.gov

Aryl iodides, including this compound, can serve as pre-catalysts in advanced stereoselective fluorination reactions. In these systems, the aryl iodide is oxidized in situ to a chiral hypervalent iodine(III) fluoride (B91410) species, which then acts as the fluorine transfer agent.

One such strategy is the iodine(I)/iodine(III) catalysis platform for the enantioselective fluorocyclization of allyl phenyl ethers to produce enantioenriched 3-fluorochromanes. nih.gov This transformation is enabled by the in-situ generation of a chiral ArIF2 intermediate from a chiral aryl iodide catalyst, an oxidant, and a fluoride source. nih.gov This catalytic cycle allows for the direct and stereocontrolled formation of a C-F bond, yielding valuable fluorinated heterocyclic scaffolds that are of significant interest in drug discovery. nih.govresearchgate.net The use of an aryl iodide featuring the trifluoromethoxy group could potentially modulate the electronic properties and efficacy of the catalyst in such transformations.

Synthesis of Complex Molecular Architectures

The true utility of this compound lies in its role as a versatile starting material for the construction of larger, more complex molecules with applications in pharmaceuticals, agrochemicals, and materials science. chemimpex.comalfa-chemical.com The presence of both the reactive iodine handle and the property-enhancing trifluoromethoxy group makes it an ideal building block.

For instance, the 4-(trifluoromethoxy)phenyl moiety can be incorporated into larger systems via classic cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings, where the iodine atom is readily displaced. This approach allows for the strategic installation of this fluorinated group into drug candidates or advanced materials. chemimpex.com Furthermore, in multi-step syntheses, the iodine can be used as a directing group or be transformed into other functionalities as needed. Its application as an intermediate is crucial for creating novel compounds where the trifluoromethoxy group is key to achieving desired biological activity or material properties. researchgate.net

Pharmaceutical Intermediates

This compound is a key intermediate in the synthesis of a variety of pharmaceutical compounds. chemimpex.com It is particularly valuable in the development of novel drugs targeting specific biological pathways. chemimpex.com The presence of the trifluoromethoxy (-OCF3) group is significant in medicinal chemistry as it can enhance the efficacy and pharmacokinetic profile of a drug candidate. This compound serves as a precursor for introducing the 4-(trifluoromethoxy)phenyl moiety into larger, more complex molecules.

Research has shown its application in creating compounds with potential therapeutic uses. For instance, it is a starting material for synthesizing inhibitors of 5-Lipoxygenase-activating protein (FLAP), which are investigated for their anti-inflammatory properties. acs.org The synthesis of these complex pharmaceutical agents often involves metal-catalyzed cross-coupling reactions where the iodine atom of this compound is replaced to form new carbon-carbon or carbon-heteroatom bonds.

The compound and its derivatives are considered extremely useful in the pharmaceutical field. google.com Its role as a versatile intermediate allows for the construction of diverse molecular frameworks, contributing to the discovery and development of new medicines.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H4F3IO |

| Molecular Weight | 288.01 g/mol sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Appearance | Colorless to light yellow clear liquid tcichemicals.com |

| Boiling Point | 177-179 °C sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Density | 1.84 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.504 sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| CAS Number | 103962-05-6 sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

Agrochemical Development

In the field of agricultural science, this compound is utilized in the formulation of modern agrochemicals. chemimpex.com It serves as an essential intermediate in the synthesis of potent herbicides and fungicides designed for effective pest and weed management. chemimpex.com The trifluoromethoxy group is known to contribute to the biological activity of many pesticides. google.com

The incorporation of the 4-(trifluoromethoxy)phenyl fragment into the structure of agrochemicals can lead to products with improved performance characteristics. chemimpex.com The reactivity of the C-I bond allows chemists to use this compound as a scaffold to build a wide range of molecules for screening as potential new agricultural products.

Advanced Materials (e.g., Polymers, Electronic Chemicals)

The unique electronic and physical properties imparted by the trifluoromethoxy group make this compound a valuable component in materials science. chemimpex.com It is used in the synthesis of advanced materials, including specialized polymers and coatings that require high thermal stability and chemical resistance. chemimpex.com

The introduction of fluorine-containing groups can significantly alter the properties of materials, leading to applications in high-performance sectors. chemimpex.com Specifically, this compound is recognized for its potential in the development of fluorinated compounds that are increasingly important in the electronics industry and for specialty chemicals. chemimpex.com Derivatives of this compound are also considered useful for creating liquid crystal materials and other electronic chemicals. google.com The ability to incorporate the trifluoromethoxybenzene moiety into polymer backbones or side chains allows for the fine-tuning of material properties such as dielectric constant, optical clarity, and surface energy.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, electronic properties, and reaction energetics.

While specific DFT studies on 1-iodo-4-(trifluoromethoxy)benzene are not widely available in the public domain, the electronic influence of its substituents can be inferred from studies on analogous compounds. The trifluoromethoxy (-OCF₃) group is known to be strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This property significantly affects the electron density distribution of the benzene (B151609) ring.

DFT calculations on similar molecules, such as 4-substituted iodobenzenes, reveal how electron-withdrawing groups influence reactivity. For instance, in a study on the oxidative addition of 4-substituted iodobenzenes to a palladium complex, the presence of electron-withdrawing groups like trifluoromethyl (-CF₃) was shown to make the reaction more exergonic. researchgate.net The -OCF₃ group in this compound would be expected to have a similar, if not stronger, electron-withdrawing effect, thus influencing the electron cloud density of the benzene ring and its reactivity in various chemical transformations.

Table 1: Representative Data from a DFT Study on the Oxidative Addition of 4-Substituted Iodobenzenes to a Pd(0)-PMe₃ Complex

| Substituent | Hammett Constant (σp) | Reaction Free Energy (ΔG in kcal/mol) |

| OMe | -0.27 | -34.7 |

| H | 0.00 | -36.0 |

| CF₃ | 0.54 | -38.2 |

| NO₂ | 0.78 | -39.9 |

This table is adapted from a study on related compounds to illustrate the effect of electron-withdrawing groups. The values are not for this compound but for analogous 4-substituted iodobenzenes. researchgate.net

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the determination of transition state structures and activation energies. This provides deep insights into reaction mechanisms. For example, DFT studies on palladium-catalyzed cross-coupling reactions, where aryl halides like this compound are common substrates, have been used to investigate the oxidative addition step. researchgate.net

In a study of 4-substituted iodobenzenes, DFT calculations helped to distinguish between different possible pathways, such as a concerted versus a dissociative mechanism for the oxidative addition to a palladium catalyst. researchgate.net For this compound, similar computational approaches could be used to understand its reactivity in various synthetic protocols, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. These calculations can help rationalize experimental observations and guide the optimization of reaction conditions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. youtube.com The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. While specific MD simulation studies focused on this compound are not readily found in published literature, this technique offers significant potential for understanding its behavior in various environments.

MD simulations could be employed to study:

Solvation Effects: How molecules of this compound interact with different solvent molecules, which can influence its reactivity and solubility.

Intermolecular Interactions: The nature and strength of interactions between multiple molecules of this compound in the liquid or solid state.

Interactions with Biomolecules: In the context of medicinal chemistry, MD simulations can be used to model the interaction of this compound or its derivatives with biological targets like proteins or DNA. nih.gov These simulations can provide insights into binding affinities and modes of action. nih.govajchem-a.comnih.gov

The general procedure for an MD simulation involves defining an initial state of the system, calculating the forces on each atom, and then using Newton's laws of motion to predict the new positions and velocities of the atoms after a small time step. youtube.com This process is repeated for millions of steps to simulate the trajectory of the system over time.

Quantum Chemical Methods

Quantum chemical methods encompass a range of computational techniques based on the principles of quantum mechanics to study chemical phenomena. DFT, as discussed above, is one of the most widely used quantum chemical methods. Other methods include ab initio and semi-empirical calculations.

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, are based on first principles without the inclusion of empirical parameters. These methods can provide highly accurate results but are computationally more demanding than DFT. They could be used to obtain very precise calculations of the electronic and structural properties of this compound.

Semi-empirical methods use parameters derived from experimental data to simplify the calculations. While less accurate than ab initio or DFT methods, they are much faster and can be applied to larger molecular systems.

These quantum chemical methods can be used to calculate a wide array of properties for this compound, including:

Optimized molecular geometry (bond lengths, bond angles, and dihedral angles).

Electronic properties such as dipole moment, polarizability, and molecular orbital energies (HOMO/LUMO).

Thermodynamic properties like enthalpy of formation and Gibbs free energy.

Spectroscopic Data Analysis through Computational Models (e.g., NMR, IR, Raman)

Computational models are frequently used to predict and help interpret experimental spectroscopic data. By calculating the expected spectra of a molecule, researchers can confirm its structure and assign spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can predict the chemical shifts (δ) and coupling constants (J) for ¹H, ¹³C, and ¹⁹F NMR spectra. These calculations are typically performed using DFT or other quantum chemical methods. For a molecule like this compound, predicting the ¹⁹F NMR spectrum is particularly important for characterizing the trifluoromethoxy group. While specific calculated NMR data for this compound is not available, the table below shows representative experimental data for the closely related 1-iodo-4-(trifluoromethyl)benzene and calculated data for other substituted benzenes to illustrate the type of information obtained.

Table 2: Representative NMR Data for Related Substituted Benzenes

| Compound | Nucleus | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

| 1-Iodo-4-(trifluoromethyl)benzene nih.gov | ¹H | 7.88-7.82 (m, 2H), 7.77-7.73 (m, 2H) | N/A |

| 1-Iodo-4-(trifluoromethyl)benzene rsc.org | ¹³C | 148.4, 133.3, 132.7, 128.1 (q), 125.1, 123.8 (q), 122.1 (q) | N/A |

| 1-Iodo-4-(trifluoromethyl)benzene rsc.org | ¹⁹F | -60.13 (s, 3F) | N/A |

| 1-Fluoro-4-iodobenzene chemicalbook.com | ¹H | 7.594, 6.806 | N/A |

N/A: Not available in the cited sources. The data presented is for illustrative purposes based on analogous compounds.

Infrared (IR) and Raman Spectroscopy: Computational models can calculate the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. These calculations are valuable for assigning the vibrational modes of the molecule to specific stretching, bending, or torsional motions of the atoms. For this compound, this would include vibrations of the benzene ring, the C-I bond, the C-O-C linkage, and the CF₃ group. Although specific computational studies on the vibrational spectra of this compound are not found, experimental IR data is available for related compounds like 1-iodo-4-nitrobenzene. nist.govchemicalbook.com Computational analysis would aid in the precise assignment of each observed band in the experimental spectrum.

Future Research Directions and Emerging Applications

Sustainable Synthetic Approaches

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. Future research concerning 1-Iodo-4-(trifluoromethoxy)benzene will likely focus on replacing traditional synthesis methods with more sustainable alternatives. Key areas of exploration include:

Mechanochemistry: Mechanochemical synthesis, which uses mechanical force to induce chemical reactions, is an emerging green technology. A recent study highlighted the synthesis of trifluoromethyl arenes via a mechanochemical deaminative trifluoromethylation supported by nanocellulose, a green reaction medium. acs.org Investigating mechanochemical routes to this compound could lead to solvent-free or reduced-solvent processes, minimizing waste generation.

Use of Greener Reagents: Research into novel reagents is critical for sustainable synthesis. The development of practical and efficient trifluoromethoxylating reagents, such as bis(trifluoromethyl)peroxide (BTMP), which can be derived from inexpensive bulk chemicals, presents a more atom-economical approach for creating trifluoromethoxylated arenes. fu-berlin.de Applying such reagents to streamlined syntheses of this compound is a promising avenue for future research.

Table 1: Comparison of Potential Sustainable Synthetic Methods

| Method | Principle | Potential Advantages for Synthesizing this compound | Research Focus |

| Photocatalysis | Use of light to drive chemical reactions with a catalyst. fu-berlin.de | Mild reaction conditions, high selectivity, use of renewable energy sources. | Developing specific photocatalytic systems for iodination and trifluoromethoxylation. |

| Electrochemistry | Use of electrical energy to drive non-spontaneous reactions. nih.gov | Reduced use of chemical oxidants/reductants, precise control over reaction potential. | Catalyst-free electrochemical synthesis pathways. |

| Mechanochemistry | Use of mechanical energy (e.g., ball milling) to induce reactions. acs.org | Solvent-free or low-solvent conditions, reduced energy consumption, access to novel reactivity. | Solid-state synthesis routes from readily available precursors. |

Application in Novel Catalytic Cycles

The iodinated aromatic ring makes this compound an ideal substrate for a wide range of transition-metal-catalyzed cross-coupling reactions. chemimpex.com While its use in standard reactions like Suzuki and Sonogashira couplings is established, future research will likely see its integration into more complex and novel catalytic cycles.

Emerging areas include the use of this compound in:

Dual Catalytic Systems: Combining two distinct catalytic cycles (e.g., photoredox and transition metal catalysis) can enable transformations not possible with a single catalyst. This compound could serve as a key partner in these systems to construct highly complex molecules in a single step.

Energy Transfer Catalysis: This approach uses a photocatalyst to sensitize a substrate, which then undergoes a transformation. The unique electronic properties of the trifluoromethoxyaryl moiety could be exploited in novel energy transfer-mediated bond formations.

C-H Activation Couplings: Directly coupling the C-H bonds of other molecules with the iodinated position of this compound represents a highly atom-economical strategy. Future work will focus on developing selective catalysts for the C-H functionalization of various partners using this building block.

Exploration in Biomedical and Materials Science Beyond Current Scope

The trifluoromethoxy (OCF3) group is highly valued in medicinal chemistry for its ability to enhance metabolic stability, membrane permeability, and binding affinity. researchgate.net Current applications leverage this compound as an intermediate for pharmaceuticals and agrochemicals. chemimpex.com

Future biomedical research could explore its use in:

Targeted Covalent Inhibitors: The reactive iodide can be used to form covalent bonds with specific nucleophilic residues in target proteins, leading to highly potent and selective drugs.

Positron Emission Tomography (PET) Imaging Agents: By replacing the stable iodine atom with a radioactive isotope like ¹²⁴I or ¹²³I, novel imaging agents could be developed for diagnostic purposes in oncology and neurology.

In materials science, the compound is used to create polymers and coatings with enhanced stability. chemimpex.com Emerging applications could capitalize on the strong dipole moment and rigidity imparted by the trifluoromethoxy group:

Organic Electronics: Derivatives could be designed for use as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).

Liquid Crystals: The unique electronic and steric properties of the trifluoromethoxy-substituted phenyl ring make it an attractive component for advanced liquid crystal displays, potentially offering faster switching times and lower power consumption.

High-Performance Polymers: Incorporation into polymers like polyimides or polyetheretherketones (PEEK) could yield materials with exceptional thermal stability, chemical resistance, and low dielectric constants for use in aerospace and microelectronics.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than a batch-wise fashion, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and straightforward scalability. beilstein-journals.orgnih.gov This technology is particularly well-suited for the synthesis and derivatization of this compound.

Key future directions include:

On-Demand Synthesis: Developing a continuous flow process for the production of this compound would allow for its safe, on-demand generation, avoiding the storage of large quantities of this and other halogenated compounds. beilstein-journals.org

Automated Library Synthesis: Integrating flow reactors with automated purification and analysis systems can enable the rapid synthesis of large libraries of derivatives. nih.gov Starting from this compound, a multitude of cross-coupling partners could be sequentially reacted under different conditions to quickly generate hundreds of novel compounds for high-throughput screening in drug discovery and materials science. nih.gov

Accessing Hazardous Reaction Regimes: Many useful synthetic transformations, such as those involving organolithium reagents or explosive intermediates, are difficult to scale up in batch reactors. beilstein-journals.orgillinois.edu Flow chemistry allows these hazardous reactions to be performed safely on a large scale by minimizing the reaction volume at any given time. This could unlock new synthetic routes to complex molecules derived from this compound.

Table 2: Advantages of Flow Chemistry for Reactions Involving this compound

| Feature | Advantage | Relevance to this compound |

| Enhanced Safety | Small reactor volumes minimize risk from exothermic or hazardous reactions. beilstein-journals.org | Safer handling of organometallic intermediates in cross-coupling reactions. |

| Precise Control | Superior control over temperature, pressure, and residence time. illinois.edu | Improved yields and selectivity in sensitive catalytic reactions. |

| Scalability | Production is scaled by running the system for longer, not by using larger reactors. beilstein-journals.org | Seamless transition from laboratory-scale synthesis to industrial production. |

| Automation | Easily integrated with robotic systems for library synthesis and optimization. nih.gov | Rapid discovery of new bioactive molecules and materials. |

Computational Design of Novel Reactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting reactivity and elucidating reaction mechanisms. acs.org For this compound, computational studies can accelerate the discovery of new applications.

Future research will likely employ computational methods to:

Predict Reaction Outcomes: Before committing to laboratory experiments, DFT calculations can be used to predict the feasibility and selectivity of novel, untested transformations involving this compound.

Design Novel Catalysts: Computational screening can identify optimal catalyst structures (e.g., ligands for a transition metal) specifically tailored for high efficiency and selectivity in reactions with this substrate.

Elucidate Mechanisms: Understanding the detailed step-by-step mechanism of a catalytic cycle is crucial for optimization. Computational studies can map out the energy landscape of a reaction, identify rate-limiting steps, and explain observed selectivities, providing a rational basis for improving reaction conditions. acs.org This approach was recently used to understand the chemoselectivity of a photoredox-catalyzed C-O bond cleavage, a strategy that could be applied to reactions involving the OCF3 group. acs.org

常见问题

Basic Questions

Q. What are the recommended safety protocols for handling 1-Iodo-4-(trifluoromethoxy)benzene?

- Wear protective equipment (gloves, goggles, lab coats) to avoid skin/eye contact and inhalation.

- Store waste separately and dispose via certified hazardous waste services to prevent environmental contamination .

- Use fume hoods and ensure proper ventilation during experiments due to potential irritant properties .

Q. What synthetic methods are used to prepare this compound?

- Derived via iodination of 4-(trifluoromethoxy)benzene derivatives using hypervalent iodonium salts (e.g., bis(aryl)iodonium tetrafluoroborate) under controlled conditions.

- Example: Diaryliodonium salt synthesis achieved 90% yield in the presence of nitro substituents, as demonstrated in cross-coupling studies .

Q. How should this compound be stored to maintain stability?

- Store at 2–8°C in airtight, light-resistant containers to prevent decomposition.

- Physical properties: Molecular weight 288.01 g/mol, CAS 103962-05-6, purity >98% (GC) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized?

- Use Pd(OAc)₂ with XantPhos ligand in toluene/water at 80–100°C. Adjust catalyst loading (1–5 mol%) and base (e.g., K₂CO₃) to enhance yields.

- Monitor by-products (e.g., homocoupling) via TLC or GC-MS. Reference yields from similar iodobenzene derivatives: 65–90% .

Q. What analytical techniques confirm the structure and purity of derivatives?

- 1H/13C/19F NMR : Assign signals for trifluoromethoxy (-OCF₃, δ ~58 ppm in 19F NMR) and aryl iodide (C-I coupling in 13C NMR).

- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 288 for [M]+).

- X-ray crystallography : Resolve steric effects in diarylcyclopropane derivatives .

Q. How does the trifluoromethoxy group influence reactivity in electrophilic aromatic substitution?

- The -OCF₃ group is strongly electron-withdrawing, directing substitutions to the para position (relative to iodine).

- Compare reactivity with non-fluorinated analogs: Reduced nucleophilicity enhances stability in harsh conditions (e.g., acidic media) .

Q. What strategies address contradictions in reported reaction yields?

- Replicate conditions with rigorous purification (e.g., column chromatography, recrystallization).

- Verify reagent purity (e.g., Pd catalyst activity) and solvent dryness.

- Explore alternative ligands (e.g., SPhos) to improve catalytic efficiency .

Q. How is this compound utilized in metal-free coupling reactions?

- Participate in sp²-sp³ couplings with borylcyclopropanes via radical pathways.

- Example: Reaction with thiophene derivatives under blue LED irradiation yields trisubstituted cyclopropanes (52–75% yield) .

Methodological Considerations

- Experimental Design : Pre-functionalize the aryl iodide with directing groups (e.g., nitro) to enhance regioselectivity in cross-couplings .

- Data Interpretation : Use 19F NMR to track trifluoromethoxy group stability under reaction conditions .

- Contradiction Analysis : Compare kinetic vs. thermodynamic control in competing pathways (e.g., Ullmann vs. Suzuki couplings) using time-course studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。